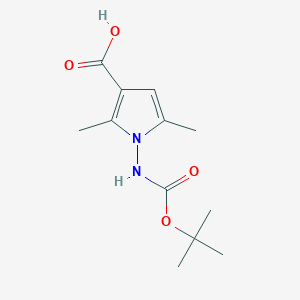

1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice in synthetic chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and solvent choice .

化学反应分析

Types of Reactions

1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking electrophilic centers.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol, or a mixture of dichloromethane and TFA.

Substitution: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

科学研究应用

a. Drug Development

The compound is primarily utilized as a building block in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to compounds with enhanced biological activity. For instance, derivatives of this compound have been investigated for their potential as inhibitors of specific enzymes involved in metabolic pathways, such as arginase and aspartate transcarbamoylase (ATCase). These enzymes play crucial roles in various diseases, including cancer and malaria .

Case Study: Inhibition of Arginase

Recent studies have shown that derivatives of 1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exhibit significant inhibitory activity against human arginase isoforms. The synthesized analogs demonstrated IC50 values in the nanomolar range, indicating their potential as therapeutic agents in conditions where arginase activity is implicated .

b. Antimicrobial Properties

Research has indicated that some derivatives possess antimicrobial properties. These compounds can be modified to enhance their efficacy against various pathogens, making them candidates for developing new antibiotics or antifungal agents .

a. Polymer Chemistry

In materials science, the compound serves as a precursor for the synthesis of functional polymers. Its ability to form stable linkages allows it to be incorporated into polymer chains, contributing to materials with desirable mechanical and thermal properties. These polymers can find applications in coatings, adhesives, and composite materials.

b. Chiral Building Blocks

The chirality of this compound makes it valuable in synthesizing chiral intermediates for pharmaceuticals. The ability to create enantiomerically pure compounds is crucial in drug development, where the efficacy and safety of drugs can vary significantly between enantiomers .

a. Synthesis of Heterocyclic Compounds

The compound is also used in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in diverse chemical reactions, leading to the formation of complex structures that are often difficult to synthesize through traditional methods .

Table: Summary of Applications

作用机制

The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group under basic conditions and can be selectively removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and decarboxylation to yield the free amine .

相似化合物的比较

Similar Compounds

Phenylmethoxycarbonyl (Cbz) Group: Another common protecting group for amines, which is stable under acidic conditions but can be removed by catalytic hydrogenation.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Used in peptide synthesis, stable under acidic conditions, and removed under basic conditions.

Uniqueness

1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its ease of removal under mild acidic conditions, which minimizes the risk of side reactions and degradation of sensitive functional groups. This makes it particularly valuable in the synthesis of complex peptides and other organic molecules .

生物活性

1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, often referred to as Boc-amino acid derivatives, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C10H15N1O4

- Molecular Weight : 213.23 g/mol

- CAS Number : 51154-06-4

Synthesis

The synthesis of Boc-amino acids typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. This method allows for the selective introduction of functional groups and is crucial for developing various bioactive compounds. The synthesis pathway generally follows these steps:

- Formation of β-keto esters from corresponding carboxylic acids.

- Reaction with N,N-dimethylformamide dimethyl acetal to obtain β-enamino diketones.

- Cyclization to form the pyrrole ring through various coupling reactions.

Biological Activity

The biological activity of this compound has been investigated in several studies:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit potent antimicrobial properties against various pathogens. For example, a study demonstrated that structurally similar compounds showed significant activity against Cryptosporidium parvum, with EC50 values as low as 0.17 μM, indicating potential applications in treating infections caused by this organism .

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications to the pyrrole ring and the Boc group can significantly influence biological activity. For instance, changes in the substituents on the pyrrole nitrogen or variations in the Boc group have been correlated with enhanced potency against specific biological targets .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Case Study on Antiparasitic Activity :

- Case Study on Cancer Cell Lines :

Pharmacokinetics

The pharmacokinetic profile of Boc-amino acids indicates favorable absorption and distribution characteristics due to their lipophilicity. Studies utilizing microreactor systems for synthesis have suggested improved bioavailability due to enhanced solubility and stability in biological environments.

属性

IUPAC Name |

2,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-7-6-9(10(15)16)8(2)14(7)13-11(17)18-12(3,4)5/h6H,1-5H3,(H,13,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLQYBUKSHIQRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1NC(=O)OC(C)(C)C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。